![molecular formula C14H13N3O2 B1417659 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol CAS No. 370866-00-5](/img/structure/B1417659.png)

1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol

Overview

Description

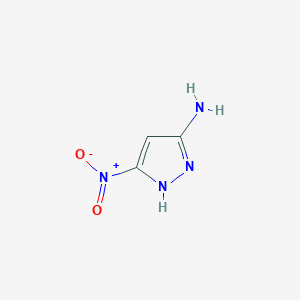

“1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol” is a pyridine compound. Pyridine is a privileged nucleus among heterocycles and its compounds have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

Synthesis Analysis

Pyridine compounds can be synthesized through various methods. For instance, Arthur Hantzsch synthesized pyridine compounds through a multicomponent reaction, starting from a β-ketoester, an aldehyde, and ammonia . Another method involves the use of a new cyclohexylamine oxidase discovered by genome mining, named CHAO CCH12-C2, which was able to completely deracemize 100 mM 1a under Turner’s deracemization conditions .Molecular Structure Analysis

The molecular structure of pyridine compounds is determined by the singular presence of the pyridine nucleus, or its one together with one or more heterocycles, as well as a simple hydrocarbon linker, or grafted with organic groups .Chemical Reactions Analysis

Pyridine derivatives can undergo various chemical reactions. For instance, whole cells of Burkholderia sp. MAK1 were confirmed to possess a good ability to convert different pyridin-2-amines and pyridin-2-ones into their 5-hydroxy derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyridine compounds are influenced by various factors. For instance, an important role of pyridine in medicinal chemistry is to improve water solubility due to its poor basicity .Scientific Research Applications

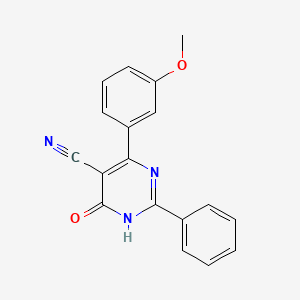

Synthesis and Chemical Structure

Synthesis Techniques : 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol has been synthesized through various chemical reactions. Notably, the synthesis of 4,7-Dihydro-4-oxo-1H-pyrazolo[3,4-b]pyridine, a closely related compound, involves decarboxylation and debenzylation processes. These methods are significant for understanding the chemical pathways and the structural integrity of pyrazolo[3,4-b]pyridines (Dorn & Ozegowski, 1982).

Structural Analysis : The structure of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol derivatives has been a focus of various studies. For instance, research on hydrogen-bonded supramolecular structures in related compounds provides insights into the chemical behavior and potential applications of these molecules in various fields, including pharmaceuticals (Trilleras et al., 2008).

Biomedical Applications

Potential in Drug Development : 1H-Pyrazolo[3,4-b]pyridines, including derivatives of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol, are explored for their biomedical applications. They present significant potential in drug development due to their diverse chemical structures and properties (Donaire-Arias et al., 2022).

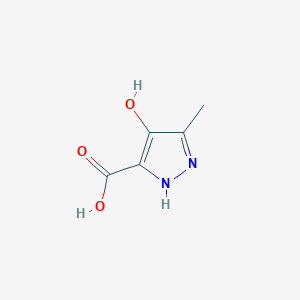

Spectral Analysis and Quantum Studies : Spectral and quantum studies of compounds like 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol provide insights into their electronic structure and potential reactivity. This information is crucial for understanding how these compounds might interact in biological systems or be utilized in material science (Halim & Ibrahim, 2022).

Crystal Structure Analysis : Crystallographic studies of related compounds help in understanding the molecular arrangement and potential interactions of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol in solid-state. Such studies are fundamental for the development of pharmaceuticals and new materials (Rao, Gunasundari, & Muthukumaran, 2020).

Mechanism of Action

Target of Action

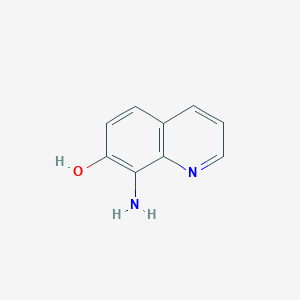

The primary target of 1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridin-4-ol is tubulin , a globular protein that is the main constituent of microtubules in cells . Tubulin plays a crucial role in maintaining cell structure, cell division, and intracellular transport .

Mode of Action

This compound interacts with tubulin by binding to the colchicine site . This binding inhibits the polymerization of microtubules, which is a critical process for cell division and migration . As a result, the compound can cause cell cycle arrest in the G2/M phase and induce apoptosis (programmed cell death) in cancer cells .

Biochemical Pathways

The compound’s interaction with tubulin affects the microtubule dynamics , leading to the disruption of the mitotic spindle formation . This disruption prevents the normal segregation of chromosomes during cell division, leading to cell cycle arrest and apoptosis . The compound’s action also inhibits cell migration, which is crucial for cancer metastasis .

Result of Action

The compound exhibits potent anticancer activity against several tumor cell lines, including MDA-MB-231, HeLa, MCF-7, HepG2, CNE2, and HCT116 . It also shows cytotoxicity against adriamycin-resistant human breast and hepatocarcinoma cells . The compound’s action results in the inhibition of cell migration, cell cycle arrest in the G2/M phase, and induction of apoptosis .

Future Directions

properties

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-7H-pyrazolo[3,4-b]pyridin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-11-4-2-10(3-5-11)9-17-14-12(8-16-17)13(18)6-7-15-14/h2-8H,9H2,1H3,(H,15,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBXNRCFGZPQLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(C=N2)C(=O)C=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80593682 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

370866-00-5 | |

| Record name | 1-[(4-Methoxyphenyl)methyl]-1,2-dihydro-4H-pyrazolo[3,4-b]pyridin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80593682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(tert-Butyl)-8-iodopyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1417579.png)

![N-(4-Methylbenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1417586.png)

![2-(4-Isopropylpiperazin-1-yl)-9-methyl-5,6,7,9-tetrahydropyrazolo[3,4-b]pyrimido[4,5-d]azepine](/img/structure/B1417590.png)

![N-[(Z)-amino(2,4-dioxodihydrofuran-3(2H)-ylidene)methyl]benzamide](/img/structure/B1417591.png)

![2-[(2,4-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417598.png)